(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17774940
InChI: InChI=1S/C8H9NO3/c1-2-5-9-6(8(11)12)3-4-7(9)10/h1,6H,3-5H2,(H,11,12)/t6-/m1/s1
SMILES:
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17774940

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name (2R)-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c1-2-5-9-6(8(11)12)3-4-7(9)10/h1,6H,3-5H2,(H,11,12)/t6-/m1/s1
Standard InChI Key CFVUJUZFZDSDQK-ZCFIWIBFSA-N
Isomeric SMILES C#CCN1[C@H](CCC1=O)C(=O)O
Canonical SMILES C#CCN1C(CCC1=O)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R)-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxylic acid, reflects its stereochemistry (R-configuration at C2) and functional groups:

  • Molecular formula: C₈H₉NO₃

  • Molecular weight: 167.16 g/mol

  • Key features:

    • A pyrrolidin-2-one (γ-lactam) core.

    • A propargyl (-C≡CH) group at N1, enabling click chemistry applications.

    • A carboxylic acid (-COOH) group at C2, facilitating salt formation or esterification .

Table 1: Structural comparison with analogs

Parameter(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid(2S,4R)-4-Hydroxy-1-isopropylpyrrolidine-2-carboxylic acid
SubstituentPropargyl5-Chloro-2-hydroxyphenylHydroxy, isopropyl
Molecular weight167.16 g/mol255.65 g/mol171.19 g/mol
BioactivityEnzyme inhibition (IC₅₀: 20–73 nM) Antioxidant (1.5× ascorbic acid)Caspase-1 inhibition

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via:

  • α-Amidoalkylation: Propargylamine reacts with pyrrolidin-2-one derivatives under Bronsted acid catalysis (e.g., HCl) to form the N-propargyl intermediate .

  • Stereoselective alkylation: Lithium hexamethyldisilazide (LiHMDS) mediates the addition of tert-butyl bromoacetate to the lactam ring, yielding the (2R)-configured product .

  • Deprotection: Trifluoroacetic acid (TFA) removes tert-butyl groups to generate the free carboxylic acid .

Key reaction conditions:

  • Temperature: 0–25°C for alkylation.

  • Yield: 70–85% after purification via column chromatography .

Industrial Methods

  • Continuous flow reactors enhance scalability and yield (up to 90%) by optimizing residence time and temperature.

  • Chiral chromatography ensures enantiomeric purity (>98% ee) for pharmaceutical applications.

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Propargyl group: Participates in Huisgen cycloaddition (click chemistry) with azides to form triazoles .

  • Carboxylic acid: Forms esters (e.g., methyl ester) or amides via EDC/HOBt coupling .

Table 2: Common derivatives and applications

DerivativeApplicationBioactivity (IC₅₀)
Methyl esterProdrug designN/A
Boronic acid analogProtease inhibition31 nM (FAP)
4-Fluoro-pyrrolidineAnticancer agents20 nM (FAP)

Biological Activities

Enzyme Inhibition

  • Fibroblast activation protein (FAP): IC₅₀ = 20–73 nM, with selectivity over DPP-IV (>100 μM) .

  • Caspase-1: Analogous derivatives (e.g., VX-765) show sub-nanomolar activity.

Antimicrobial and Anticancer Properties

  • Antimicrobial: Active against methicillin-resistant Staphylococcus aureus (MRSA) (MIC < 32 µg/mL) .

  • Anticancer: Reduces A549 lung adenocarcinoma cell viability to 66% at 10 µM.

Applications in Drug Development

Medicinal Chemistry

  • FAP inhibitors: Used in cancer therapy to modulate tumor microenvironment .

  • Boronic acid derivatives: Investigated for protease-targeted therapies .

Industrial Uses

  • Chiral building block: For synthesizing peptidomimetics and macrocycles.

  • Click chemistry: Propargyl group enables bioconjugation in polymer chemistry .

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